2',3'-Didehydro-2',3'-dideoxycytidine 5'-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

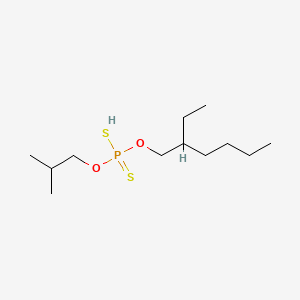

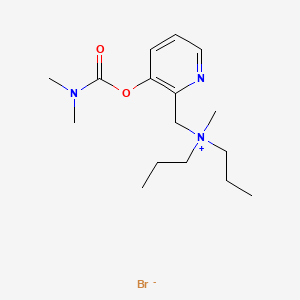

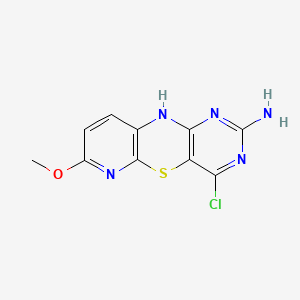

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate: is a nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is particularly notable for its role as a nucleoside reverse transcriptase inhibitor (NRTI), which makes it a valuable agent in the treatment of viral infections such as HIV.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Didehydro-2’,3’-dideoxycytidine derivatives typically involves the use of deoxyuridine derivatives as starting materials. The process is cost-effective and allows for large-scale production due to the simplicity of the reaction and purification steps . An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives has been established, involving radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .

Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of low-cost and non-toxic reagents starting from uracil derivatives, which are cheaper than cytosine derivatives, makes the process economical .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate undergoes various chemical reactions, including substitution and elimination reactions. For instance, the elimination of hydrogen fluoride from L-3’,3’-difluoro-2’,3’-dideoxy nucleosides leads to the formation of 2’,3’-didehydro-2’,3’-dideoxycytidine .

Common Reagents and Conditions: Common reagents used in these reactions include bromoethane or 3-bromopropanenitrile as alkylating agents, and tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical deoxygenation agents .

Major Products: The major products formed from these reactions are various 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which exhibit potent antiviral activity .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is used as a research tool for studying nucleoside analogs and their interactions with enzymes and other biomolecules .

Biology: In biological research, this compound is used to investigate the mechanisms of viral replication and the inhibition of reverse transcriptase, providing insights into the development of antiviral therapies .

Medicine: Medically, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is employed in the treatment of HIV and other viral infections due to its ability to inhibit viral DNA synthesis .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs, contributing to the advancement of treatments for viral diseases .

Wirkmechanismus

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate dGTP and incorporates into viral DNA, leading to the termination of viral DNA growth . This mechanism involves the binding of the nucleoside triphosphate to the active site of the reverse transcriptase, preventing further elongation of the DNA chain .

Vergleich Mit ähnlichen Verbindungen

- 2’,3’-Dideoxycytidine (ddC)

- 2’,3’-Dideoxyinosine (ddI)

- 2’,3’-Dideoxyuridine (ddU)

- 2’,3’-Didehydro-2’,3’-dideoxyuridine (d4U)

Uniqueness: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is unique due to its potent antiviral activity and its ability to inhibit reverse transcriptase with high specificity . Unlike some similar compounds, it shows minimal cytotoxicity, making it a safer option for therapeutic use .

Eigenschaften

CAS-Nummer |

121626-79-7 |

|---|---|

Molekularformel |

C9H14N3O12P3 |

Molekulargewicht |

449.14 g/mol |

IUPAC-Name |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h1-4,6,8H,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 |

InChI-Schlüssel |

ODABMYZCVVKNPM-POYBYMJQSA-N |

Isomerische SMILES |

C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Kanonische SMILES |

C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)

![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)